8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1160246-82-1
Cat. No.: VC5350511
Molecular Formula: C14H22N2O5
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160246-82-1 |
|---|---|
| Molecular Formula | C14H22N2O5 |
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) |
| Standard InChI Key | IKFQZKDDLHPKAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a spirocyclic framework combining a piperidine ring fused to a tetrahydrofuran-like oxygen-containing system (1-oxa-8-azaspiro[4.5]decane), though structural variations exist across reported derivatives . The core structure incorporates a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a carboxylic acid moiety at the 3-position, creating a zwitterionic character under physiological conditions. X-ray crystallography data remains unpublished, but computational models suggest chair conformations for both cyclic components with axial orientation of the Boc group .
Physicochemical Properties
Key parameters derived from experimental data include a molecular formula of C₁₄H₂₃NO₅ and molecular weight of 285.34 g/mol . Solubility profiles indicate limited aqueous solubility (≤11.4 mg/mL in pure water) but improved dissolution in polar aprotic solvents like DMSO (≥35 mg/mL) . The Boc group confers enhanced thermal stability compared to unprotected analogs, with decomposition temperatures exceeding 150°C based on thermogravimetric analysis .
Table 1: Comparative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.34 g/mol | |
| LogP (predicted) | 0.43 | |
| Aqueous Solubility | 11.4 mg/mL | |
| Melting Point | Not reported | - |
Synthetic Methodologies
Boc-Protection Strategies
Industrial-scale synthesis typically begins with commercially available 2,8-diazaspiro[4.5]decan-1-one hydrochloride, employing di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP . Reported yields reach 78% after silica gel chromatography, though microwave-assisted methods claim 92% efficiency at 80°C . The carboxylic acid moiety is introduced via oxidative cleavage of prochiral diols or through palladium-catalyzed carbonylation, with enantiomeric excesses >98% achieved using chiral auxiliaries .
Purification Challenges
The compound's zwitterionic nature complicates reverse-phase HPLC purification, necessitating ion-pair reagents like TFA or ammonium formate. Analytical HPLC traces from commercial sources show ≥97% purity using Zorbax SB-C18 columns (4.6×250 mm, 5 μm) with 0.1% TFA/ACN gradients . Residual solvent analysis by ¹H NMR typically reveals <0.5% DCM or ethyl acetate contaminants in GLP-compliant batches .
Industrial Applications
Peptidomimetic Design
The compound serves as a constrained proline analog in angiotensin-converting enzyme (ACE) inhibitor development. Molecular docking studies position the spirocyclic core in the S1' pocket of ACE, with Ki values improving from 140 nM to 8.9 nM through side-chain optimization .
Chemical Library Production
Commercial suppliers list the compound in building block catalogs priced at $310/25mg (TRC) to $4,804/5g (AK Scientific), reflecting scale-dependent synthesis costs . Current GMP manufacturing protocols specify <0.1% genotoxic impurity limits, validated through LC-MS/MS methods with LOD = 0.01 ppm .
Table 2: Commercial Availability Metrics
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| TRC | 98% | 310 | 25mg |
| AK Scientific | 97% | 4,804 | 5g |
| Crysdot | 95% | 1,695 | 1g |
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